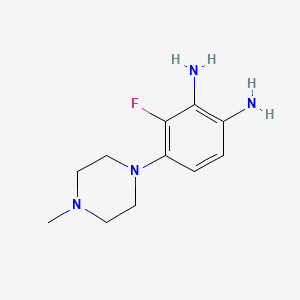










|
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[C:13]([N:14]2[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]2)=[CH:12][CH:11]=[C:10]([N+:21]([O-])=O)[C:9]=1[NH2:24].O.[OH-].[Na+]>C1COCC1>[F:7][C:8]1[C:13]([N:14]2[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]2)=[CH:12][CH:11]=[C:10]([NH2:21])[C:9]=1[NH2:24] |f:0.1.2.3.4.5,8.9|
|


|
Name
|
t-butyl ester
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC=C1N1CCN(CC1)C)[N+](=O)[O-])N
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A flame dried 500 mL three-necked round bottom flask
|
|
Type
|
CUSTOM
|
|
Details
|
purged with N2
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
|
Type
|
CUSTOM
|
|
Details
|
under 5° C
|
|
Type
|
WAIT
|
|
Details
|
at rt for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate and methanol
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was absorbed onto silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography (97:3 CH2Cl2/MeOH)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |